

Documented Compounds from Pterocarpus Species

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Compound Focus: Pterocarpol

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The table below summarizes the isolated compounds for which NMR data is available in the recent literature. The data is presented with full assignment of chemical shifts (δ) for proton (^1H) and carbon (^{13}C) nuclei [1].

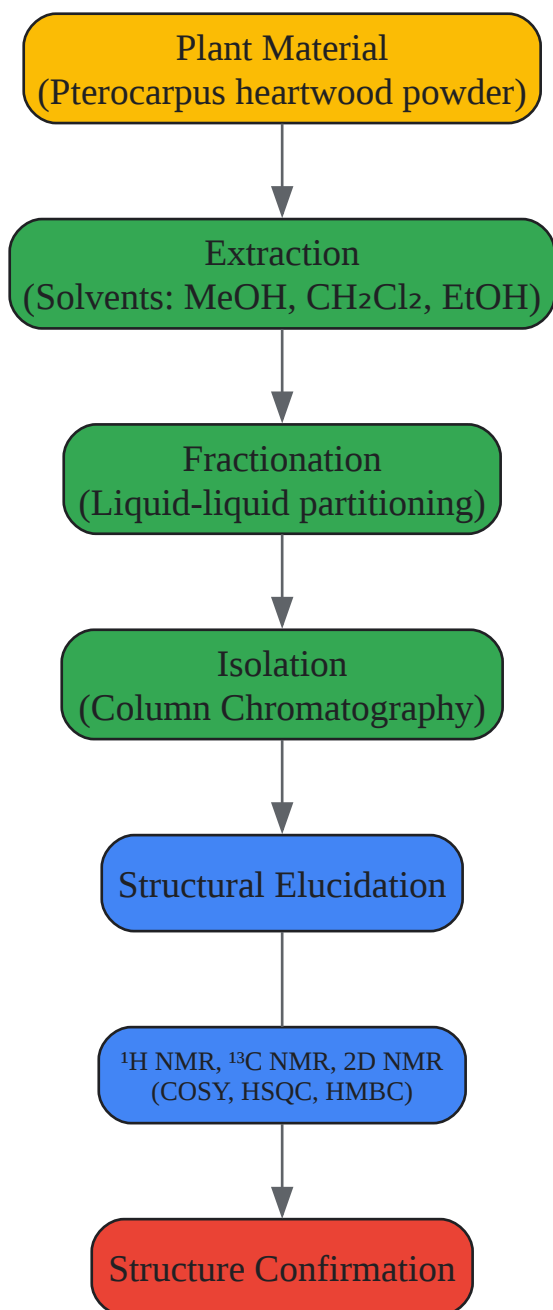
Compound Name	Class	^1H NMR (δ)	^{13}C NMR (δ)	Source Species
Described Dehydropterocarpan [1]	Pterocarpan	Detailed data for positions 1-11b, 6-O-CH ₃ , 3-O-CH ₃ [1]	Full assignment for carbon positions [1]	<i>Pterocarpus santalinus</i>
Compound 2 [1]	Isoflavonoid/Coumarin	Data for positions 1-10, 3-O-CH ₃ [1]	Corresponding carbon data [1]	<i>Pterocarpus santalinus</i>
Compound 3 [1]	Isoflavonoid/Coumarin	Data for positions 1-10, 9-O-CH ₃ , 3-O-CH ₃ [1]	Corresponding carbon data [1]	<i>Pterocarpus santalinus</i>
Compound 4 [1]	Isoflavonoid/Coumarin	Data for positions 1-10,	Corresponding carbon data [1]	<i>Pterocarpus santalinus</i>

Compound Name	Class	¹ H NMR (δ)	¹³ C NMR (δ)	Source Species
		6-O-CH ₃ , 3-O-CH ₃ , -O-CH ₂ -O- [1]		
Compound 5 [1]	Isoflavonoid/Coumarin	Data for positions 1-10, 6-O-CH ₃ , 3-O-CH ₃ [1]	Corresponding carbon data [1]	<i>Pterocarpus santalinus</i>
Compound 6 [1]	Pterocarpene	Data for positions 1-10a, 11a, 11b, 3-O-CH ₃ [1]	Corresponding carbon data [1]	<i>Pterocarpus santalinus</i>
Compound 9 [1]	Aurone	Data for positions 2-5 [1]	Data for positions 2-5 [1]	<i>Pterocarpus santalinus</i>
Tropolone (Compound 1) [2]	Tropolone	7.42 (1H, d, J=12.8 Hz, H-6), 7.08 (1H, d, J=12.8 Hz, H-7), 7.07 (1H, s, H-3) [2]	163.0 (C-2), 152.4 (C-4), 143.2 (C-6), 139.9 (C-5), 133.2 (C-7), 114.9 (C-3) [2]	<i>Pterocarpus santalinus</i>
Acorane Sesquiterpene (Compound 3) [2]	Sesquiterpene	4.71 (1H, dd, J=11.2, 4.4 Hz, H-1), 2.46 (1H, m, H-6), 1.06 (3H, s, H-13), 0.94 (3H, s, H-14), 0.92 (3H, d, J=6.4 Hz, H-15) [2]	71.6 (C-1), 58.9 (C-7), 53.3 (C-5), 47.6 (C-4), 41.7 (C-3), 40.5 (C-8), 38.4 (C-10), 37.8 (C-9), 34.3 (C-11), 31.3 (C-2), 30.5 (C-6), 23.9 (C-12), 22.6 (C-13), 21.3 (C-14), 16.9 (C-15) [2]	<i>Pterocarpus santalinus</i>

Compound Name	Class	¹ H NMR (δ)	¹³ C NMR (δ)	Source Species
Friedelan-3-one (Compound 1) [3]	Triterpene	Information available [3]	Information available [3]	<i>Pterocarpus angolensis</i>
Lup-20(29)-en-3-ol (Lupeol, Compound 4) [3]	Triterpene	Information available [3]	Information available [3]	<i>Pterocarpus angolensis</i>

Experimental Workflow for Compound Isolation & Characterization

The following diagram illustrates the general methodology used in these studies to obtain pure compounds and their structural data, including NMR spectroscopy [1] [2].



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Guidance for Locating Specific NMR Data

Since "**Pterocarpol**" was not found, here are suggestions to help you locate the required information:

- **Verify the Nomenclature:** Double-check the exact and standardized chemical name. The compound might be known under a different systematic name or be a common misnomer for another molecule.

- **Explore Specialized Databases:** Search dedicated chemical databases such as **SciFinder** or **Reaxys**, which often contain a more comprehensive collection of spectral data than general web searches.
- **Broaden Your Search:** Consider searching for structural analogs or core scaffolds (like pterocarpanes or specific triterpenes) from *Pterocarpus* species. The experimental protocols and data for related compounds provided above can serve as a useful reference for your work [1] [3] [2].

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References

1. Isolation, Characterization, In Vitro and In Silico Assessment of ... [pmc.ncbi.nlm.nih.gov]
2. Chemical constituents from Pterocarpus santalinus and ... [sciencedirect.com]
3. Phytochemicals from Pterocarpus angolensis DC and Their ... [pmc.ncbi.nlm.nih.gov]

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